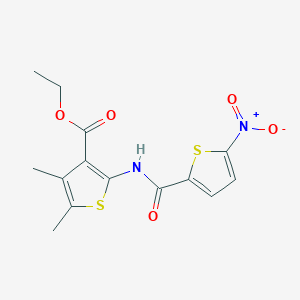
Ethyl 4,5-dimethyl-2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,5-dimethyl-2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of Ethyl 4,5-dimethyl-2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 5-nitrothiophene-2-carboxylic acid with 4,5-dimethylthiophene-3-carboxylic acid, followed by esterification with ethanol. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial production methods for thiophene derivatives, including this compound, often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may also incorporate continuous flow reactors to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Ethyl 4,5-dimethyl-2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents for these reactions include halogens and sulfonyl chlorides.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Aplicaciones Científicas De Investigación
Ethyl 4,5-dimethyl-2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is studied for its use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its electronic properties.
Organic Electronics: Its unique structure makes it a candidate for use in the development of advanced organic electronic devices.
Mecanismo De Acción
The mechanism of action of Ethyl 4,5-dimethyl-2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate varies depending on its application:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species (ROS) that cause cellular damage.
Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices.
Comparación Con Compuestos Similares
Ethyl 4,5-dimethyl-2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: This compound also exhibits antimicrobial and anticancer activities but differs in its substitution pattern and specific biological targets.
This compound stands out due to its unique combination of functional groups, which confer distinct electronic and biological properties.
Propiedades
IUPAC Name |
ethyl 4,5-dimethyl-2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S2/c1-4-21-14(18)11-7(2)8(3)22-13(11)15-12(17)9-5-6-10(23-9)16(19)20/h5-6H,4H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWYQBXRWPGEDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-fluoro-4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2708248.png)
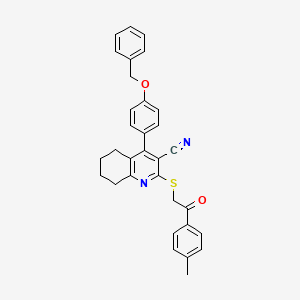
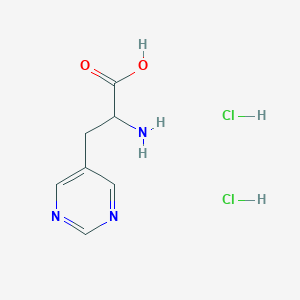
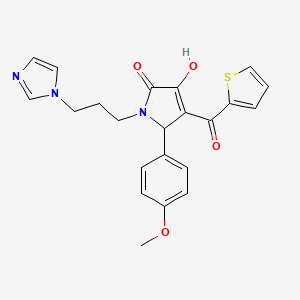
![1-[(4-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2708254.png)
![4-[(2-Hydroxyethyl)thio]benzoic acid](/img/structure/B2708257.png)
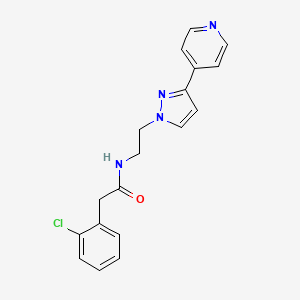
![N-(1-cyanocyclobutyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2708259.png)
![rac-(3R,4R)-1-oxa-8-azaspiro[4.5]decane-3,4-diol hydrochloride](/img/structure/B2708261.png)

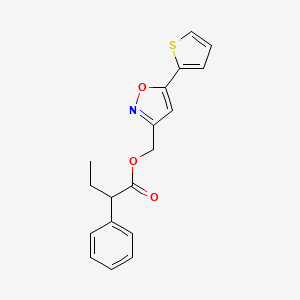

![2-(naphthalen-2-yloxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2708269.png)
![2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2708271.png)
